N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
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Overview
Description
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a complex organic compound with a molecular formula of C20H27N3O4. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Scientific Research Applications
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . The diethylamino and oxoethyl groups contribute to its activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
N,N-diethyl-2-(3-{[(3-methoxypropyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide can be compared with other indole derivatives such as:
- 2-[1-[2-(diethylamino)-2-oxoethyl]-3-indolyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide
- 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-ethoxypropyl)-2-oxoacetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-4-22(5-2)18(24)14-23-13-16(15-9-6-7-10-17(15)23)19(25)20(26)21-11-8-12-27-3/h6-7,9-10,13H,4-5,8,11-12,14H2,1-3H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGRPHJOISPVNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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